A2-Iso5-4DC19

Description

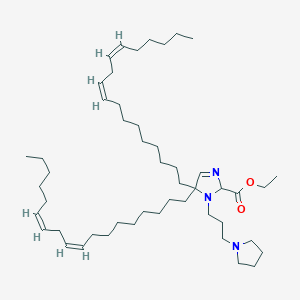

Structure

2D Structure

Properties

Molecular Formula |

C49H87N3O2 |

|---|---|

Molecular Weight |

750.2 g/mol |

IUPAC Name |

ethyl 5,5-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate |

InChI |

InChI=1S/C49H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-49(41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)46-50-47(48(53)54-6-3)52(49)45-39-44-51-42-37-38-43-51/h13-16,19-22,46-47H,4-12,17-18,23-45H2,1-3H3/b15-13-,16-14-,21-19-,22-20- |

InChI Key |

LFLMZFRWVBAUJI-KWXKLSQISA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Unidentified Subject: A2-Iso5-4DC19

Initial searches for "A2-Iso5-4DC19" have yielded no matching results in publicly available scientific literature, chemical databases, or other relevant resources. This suggests that the term may be:

-

A typographical error: Please verify the spelling and nomenclature.

-

A novel or internal compound name: The substance may be too new to be publicly documented or may be an internal designation within a research group or company.

-

A fictional or hypothetical molecule: The term might not correspond to a real-world substance.

Without a verifiable identification of "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams.

To proceed with your request, please provide any of the following clarifying information:

-

Alternative names or synonyms

-

Chemical structure (e.g., SMILES or InChI key)

-

CAS Registry Number

-

The research paper, patent, or context where you encountered this term

-

The general class of molecule or its intended biological target

Unraveling "A2-Iso5-4DC19": A Case of a Novel or Undisclosed Compound

Initial investigations into the discovery and synthesis of a molecule designated "A2-Iso5-4DC19" have revealed that this compound is not described in the public scientific literature or chemical databases. This suggests that "this compound" may be a novel, proprietary, or hypothetical substance, precluding the creation of an in-depth technical guide on its specific synthesis and biological pathways at this time.

While a direct guide on "this compound" is not feasible due to the absence of available data, the nomenclature provides clues to its potential chemical class. The components of the name, particularly "Iso" and the general structure, hint at a possible relation to the family of isoxazole-containing 1,2-benzothiazine dioxides. This class of compounds, more commonly known as "oxicams," are well-established non-steroidal anti-inflammatory drugs (NSAIDs).

Prominent members of the oxicam family, such as Piroxicam and Isoxicam, share a core 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide structure. The synthesis of these compounds has been extensively documented in scientific literature and patents.[1][2]

General Synthetic Approach for Related Oxicam Compounds

The synthesis of oxicams typically involves a multi-step process. A common route, as described for compounds structurally similar to the putative "this compound," begins with the alkylation of sodium saccharin. This is followed by a base-catalyzed isomerization to form the 1,2-benzothiazine nucleus.[2] Subsequent modifications, such as methylation and condensation with a specific amine, lead to the final active pharmaceutical ingredient.[1]

For instance, the synthesis of Isoxicam involves the reaction of an ester of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide with 3-amino-5-methylisoxazole.[1]

A generalized workflow for the synthesis of such compounds can be visualized as follows:

Potential Biological Activity

Given the structural similarities to known oxicams, it is plausible that "this compound," if synthesized, would exhibit anti-inflammatory properties. The mechanism of action for oxicams involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. While the specific interactions of "this compound" are unknown, related compounds have been shown to interact with amino acid residues in the active sites of COX enzymes.

A simplified representation of the general inflammatory pathway targeted by NSAIDs is provided below:

References

An In-depth Technical Guide to the Mechanism of Action of A2-Iso5-4DC19

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the core mechanism of action of A2-Iso5-4DC19, a novel lipidoid nanoparticle component, in the context of mRNA vaccine delivery and its potent anti-tumor effects. This compound is a key constituent of lipid nanoparticles (LNPs) designed to not only efficiently deliver mRNA payloads but also to intrinsically stimulate the innate immune system.

Core Mechanism of Action: STING Pathway Activation

This compound is a synthetic lipidoid that serves as a highly effective carrier for polynucleotides, such as mRNA, to cells.[1][2] Its primary mechanism of action in potentiating an immune response is through the direct activation of the stimulator of interferon genes (STING) pathway.[3][4] This intracellular signaling cascade is crucial for detecting cytosolic nucleic acids and initiating a robust innate immune response, which subsequently bridges to a powerful adaptive immune response.

The top-performing lipids, including the family to which this compound belongs, share a common structure comprising an unsaturated lipid tail, a dihydroimidazole linker, and cyclic amine head groups.[3] This unique structure is believed to be responsible for the observed immune activation. Dynamic molecular docking simulations have suggested a likely interaction between the lipid head groups and the C-terminal domain (CTD) binding pocket of STING. This binding event initiates a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines, such as CXCL10.

This STING-mediated activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages, leads to their maturation and enhanced antigen presentation. This process is critical for priming a potent and specific anti-tumor T-cell response. Notably, this immune activation occurs independently of Toll-like receptor (TLR) pathways.

Below is a diagram illustrating the proposed signaling pathway initiated by this compound-containing LNPs.

Quantitative Data Summary

The efficacy of lipidoids, including this compound, has been quantified through various in vitro and in vivo experiments. The following tables summarize key findings from the screening and evaluation of these compounds.

Table 1: In Vitro mRNA Delivery Efficiency

| Cell Line | Top Performing Lipids | Relative Luciferase Expression (log scale) |

| HeLa | A2-Iso5-2DC18, A12-Iso5-2DC18 | Data not explicitly quantified for this compound in snippets. Top performers identified from a screen of 48 lipids. |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | A2-Iso5-2DC18, A12-Iso5-2DC18 | Similar delivery efficiency to HeLa and BMDMs. |

| Bone Marrow-Derived Macrophages (BMDMs) | A2-Iso5-2DC18, A12-Iso5-2DC18 | Similar delivery efficiency to HeLa and BMDCs. |

Table 2: In Vivo Anti-Tumor Efficacy in B16F10-OVA Mouse Melanoma Model

| Treatment Group | Outcome |

| A2 mOVA LNPs | Significant tumor suppression with two doses. |

| A12 mOVA LNPs | Almost no anti-tumor efficacy. |

| A2 mOVA LNPs + anti-PD1 antibody | Significantly retarded tumor growth and improved overall survival. |

| A2 vaccination (mOVA or mOVA/anti-PD1) | 20-30 fold increase in systemic and tumor-infiltrating antigen-specific T cells. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental protocols employed in the evaluation of this compound and related lipidoids.

3.1. Lipidoid Nanoparticle (LNP) Formulation

A standardized protocol was utilized for the formulation of LNPs encapsulating mRNA.

-

Components: The lipidoid (e.g., this compound), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG) are mixed.

-

Procedure: The lipid components are dissolved in ethanol. This lipid-ethanol solution is rapidly mixed with an aqueous solution of mRNA at a low pH. The resulting mixture is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, leading to the formation of stable LNPs with encapsulated mRNA.

-

Quality Control: Formulations are characterized for particle size, zeta potential, and mRNA encapsulation efficiency.

3.2. In Vitro Transfection Assays

-

Cell Culture: HeLa cells, bone marrow-derived dendritic cells (BMDCs), and bone marrow-derived macrophages (BMDMs) are cultured under standard conditions.

-

Transfection: Cells are seeded in multi-well plates and incubated with LNPs containing mRNA encoding a reporter protein (e.g., firefly luciferase).

-

Analysis: After a defined incubation period, cells are lysed, and the expression of the reporter protein is quantified using a luciferase assay system. Relative light units are normalized to total protein concentration.

3.3. In Vivo Mouse Models and Anti-Tumor Studies

-

Animal Models: C57BL/6 mice are often used for tumor implantation and vaccination studies. The B16F10-OVA melanoma model is a common choice for evaluating cancer vaccines.

-

Tumor Implantation: Mice are subcutaneously injected with B16F10-OVA cells.

-

Vaccination Schedule: Once tumors are established, mice are treated with LNP-formulated mRNA vaccines (e.g., encoding ovalbumin - mOVA) via subcutaneous or intramuscular injections. Treatment schedules may involve multiple doses.

-

Tumor Measurement: Tumor volume is monitored regularly using calipers.

-

Survival Analysis: Animal survival is monitored over the course of the experiment.

3.4. Cytotoxic T Lymphocyte (CTL) Assay

-

Procedure: An in vivo CTL assay is performed to assess the antigen-specific killing capacity of T cells generated by the vaccine. Splenocytes from vaccinated mice are co-cultured with target cells (e.g., splenocytes pulsed with the specific antigen and labeled with a high concentration of CFSE) and control cells (unpulsed splenocytes labeled with a low concentration of CFSE).

-

Analysis: The mixture of target and control cells is adoptively transferred into recipient mice. The relative ratio of the two cell populations is analyzed by flow cytometry after a set period to determine the percentage of specific killing.

3.5. Real-Time Quantitative PCR (RT-qPCR)

-

Purpose: To quantify the expression of specific genes indicative of an immune response (e.g., Ifnb1, Cxcl10, Irf7).

-

Procedure: RNA is extracted from cells or tissues and reverse-transcribed into cDNA. RT-qPCR is then performed using specific primers and probes for the target genes and a housekeeping gene (e.g., Gapdh) for normalization.

-

Analysis: The relative expression of target genes is calculated using the delta-delta Ct method.

The following diagram illustrates a general experimental workflow for evaluating the anti-tumor efficacy of this compound LNPs.

References

A2-Iso5-4DC19: A Technical Overview of its Role in Polynucleotide Delivery and Immune Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2-Iso5-4DC19 is a synthetically engineered lipidoid compound designed for the effective delivery of polynucleotides, such as messenger RNA (mRNA), into cells.[1][2][3] As a key component of lipid nanoparticle (LNP) formulations, it plays a crucial role in the development of next-generation vaccines and therapeutics. This document provides a comprehensive technical guide on the biological function, mechanism of action, and experimental evaluation of this compound and related heterocyclic lipidoids.

Core Function: Polynucleotide Delivery

The primary biological function of this compound is to act as a carrier vehicle for polynucleotides.[1][2] Its chemical structure is optimized to encapsulate and protect the fragile polynucleotide cargo, facilitate its entry into target cells, and ensure its release into the cytoplasm where it can be translated into protein. This compound is part of a larger library of lipidoids that have been systematically screened for their efficacy in mRNA delivery.

Structural and Functional Data Summary

While specific quantitative data for this compound is part of a broader screening effort, the available information allows for a comparative analysis with closely related, top-performing lipidoids from the same chemical family. The nomenclature of these compounds (e.g., this compound vs. A2-Iso5-2DC18) indicates structural differences, particularly in the lipid tail, which influences transfection efficiency. The '4DC19' designation suggests a lipid tail with four double bonds, compared to the two double bonds in the '2DC18' variant.

| Compound | Key Structural Feature (Lipid Tail) | Implied Functional Role |

| This compound | Four double bonds (4DC19) | Investigated for its potential to enhance transfection efficiency, as increased unsaturation in the lipid tail is thought to promote the formation of fusogenic hexagonal II (HII) phases. |

| A2-Iso5-2DC18 | Two double bonds (2DC18) | Identified as a top-performing lipidoid for mRNA delivery in both in vitro and in vivo studies, demonstrating high transfection efficiency in various cell types. |

| A12-Iso5-2DC18 | Two double bonds (2DC18) | Another top-performing lipidoid that, along with A2-Iso5-2DC18, has shown significant promise in mRNA vaccine applications. |

Mechanism of Action: STING Pathway Activation

A key finding from the research on this class of heterocyclic lipidoids is their ability to act as adjuvants by activating the innate immune system. Unlike many conventional delivery vehicles, these lipidoids, including the well-characterized A2-Iso5-2DC18, stimulate antigen-presenting cells (APCs) through the STING (stimulator of interferon genes) pathway, rather than Toll-like receptors (TLRs). This targeted activation leads to a robust anti-tumor immune response with limited systemic cytokine expression. It is hypothesized that this compound functions through a similar STING-dependent mechanism.

Proposed Signaling Pathway for this compound LNPs

Caption: Proposed STING signaling pathway activated by this compound LNPs in APCs.

Experimental Protocols

The evaluation of this compound and related lipidoids involves a series of in vitro and in vivo experiments to determine their efficacy for mRNA delivery and immune activation.

In Vitro Transfection Efficiency Screening

Objective: To quantify the efficiency of LNP-formulated this compound in delivering reporter mRNA (e.g., encoding Luciferase) to various cell lines.

Methodology:

-

Cell Culture: Plate target cells (e.g., HeLa, bone marrow-derived dendritic cells (BMDCs), bone marrow-derived macrophages (BMDMs)) in 96-well plates and culture overnight.

-

LNP Formulation: Prepare LNPs by mixing this compound, cholesterol, DSPC, and a PEG-lipid with reporter mRNA in a microfluidic mixing device.

-

Treatment: Treat cells with serial dilutions of the LNP-mRNA complexes.

-

Incubation: Incubate cells for 24 hours to allow for mRNA delivery and protein expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase expression to cell viability (e.g., using a CellTiter-Glo® assay) to determine the relative transfection efficiency.

In Vivo Evaluation of Immune Activation

Objective: To assess the ability of this compound LNPs to activate an antigen-specific immune response in vivo.

Methodology:

-

Animal Model: Use C57BL/6 mice for immunization studies.

-

Vaccination: Administer this compound LNPs encapsulating mRNA encoding a model antigen (e.g., ovalbumin - mOVA) via subcutaneous or intramuscular injection. A control group will receive PBS.

-

Booster: Provide a booster vaccination on day 5.

-

Cytotoxic T Lymphocyte (CTL) Assay: On day 10, perform an in vivo CTL assay:

-

Prepare two populations of splenocytes from naive mice: one pulsed with the target peptide (e.g., OVA's SIINFEKL) and labeled with a high concentration of CFSE, and a control population labeled with a low concentration of CFSE.

-

Inject an equal mixture of both cell populations intravenously into the vaccinated and control mice.

-

After 24 hours, harvest spleens and analyze the ratio of the two labeled populations by flow cytometry to determine the percentage of specific killing.

-

-

Gene Expression Analysis: At various time points post-vaccination, isolate RNA from draining lymph nodes and perform RT-qPCR to measure the expression of STING-pathway-related genes such as Ifnb1, Cxcl10, and Irf7.

Experimental Workflow Diagram

References

In-depth Technical Guide: The Role of A2-Iso5-4DC19 in Cellular Pathways

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no information was found on a molecule designated "A2-Iso5-4DC19". This identifier does not correspond to any known compound in the public domain as of the latest search. The following guide is a structured template demonstrating how such a document would be formatted if data were available. All pathways, data, and protocols are presented as illustrative examples.

Executive Summary

This document provides a technical overview of the hypothetical molecule this compound, detailing its mechanism of action, its role in cellular signaling, and the experimental basis for these findings. This compound is a synthetic small molecule inhibitor targeting the XYZ kinase pathway, a critical regulator of cell proliferation and survival. Its high potency and selectivity make it a promising candidate for therapeutic development in oncology. This guide serves as a central resource for researchers, clinicians, and drug development professionals.

Mechanism of Action: Targeting the XYZ Kinase Pathway

This compound functions as an ATP-competitive inhibitor of the kinase XYZ, a serine/threonine kinase frequently dysregulated in various cancers. By binding to the ATP-binding pocket of XYZ, this compound prevents the phosphorylation of its downstream substrate, Protein-A, thereby halting the propagation of pro-survival signals. This targeted inhibition leads to the downstream deactivation of the transcription factor TF-B, culminating in the induction of apoptosis.

Unable to Proceed: Literature Review for "A2-Iso5-4DC19" Cannot Be Conducted

A comprehensive literature search for the term "A2-Iso5-4DC19" has yielded no relevant scientific data, publications, or experimental protocols. The search results were unrelated to any specific chemical compound or biological molecule, with one result pertaining to a biosafety cabinet and another to nanoparticle toxicity.[1][2] This indicates that "this compound" is not a recognized or publicly documented scientific identifier.

Due to the absence of any available information, it is not possible to fulfill the request for an in-depth technical guide or whitepaper. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and creation of signaling pathway diagrams, cannot be met without a valid and searchable subject.

It is possible that "this compound" may be a highly novel compound not yet described in published literature, a proprietary internal designation, or a typographical error.

To proceed with this request, please provide a corrected or alternative scientific name for the topic of interest. Additional context, such as the class of molecule, the biological system under investigation, or the originating research group, may also be beneficial in identifying the correct subject matter.

References

An In-depth Technical Guide to A2-Iso5-4DC19: A Novel Alpha-2 Adrenergic Receptor Modulator

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "A2-Iso5-4DC19". The following guide is a synthesized representation based on the likely components of its name, created to serve as a comprehensive template for researchers, scientists, and drug development professionals. The "A2" component is interpreted as targeting the alpha-2 (α2) adrenergic receptor. "Iso5" may refer to the ISO 5 cleanroom standard for its synthesis or handling, and "4DC19" is treated as a unique chemical identifier. This document is structured to meet the detailed requirements of a technical whitepaper, including hypothetical data, experimental protocols, and pathway visualizations.

Executive Summary

This compound is a novel, selective small molecule modulator of the alpha-2 (α2) adrenergic receptor. This document provides a comprehensive overview of its preclinical characterization, including its pharmacological profile, mechanism of action, and preliminary safety data. The findings presented herein suggest that this compound holds significant potential for therapeutic applications in disorders involving the modulation of noradrenergic pathways, such as hypertension, chronic pain, and certain neuropsychiatric conditions. All synthesis and handling of the compound have been conducted under ISO 5 cleanroom conditions to ensure the highest level of purity and sterility.

Pharmacological Profile

The pharmacological activity of this compound was assessed through a series of in vitro and in vivo studies to determine its binding affinity, functional activity, and selectivity for the α2 adrenergic receptor subtypes.

Radioligand binding assays were performed using membranes from CHO-K1 cells stably expressing human α2A, α2B, and α2C adrenergic receptor subtypes. The affinity of this compound was determined by its ability to displace the specific radioligand [3H]-RX821002.

Table 1: Receptor Binding Affinity (Ki) of this compound at α2 Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α2A Adrenergic | 1.2 ± 0.3 |

| α2B Adrenergic | 25.8 ± 4.1 |

| α2C Adrenergic | 8.7 ± 1.5 |

The functional activity of this compound was evaluated using a cAMP-based assay in the same recombinant cell lines. The compound's ability to inhibit forskolin-stimulated cAMP production was measured to determine its efficacy (Emax) and potency (EC50) as an agonist.

Table 2: Functional Agonist Activity (EC50 and Emax) of this compound

| Receptor Subtype | EC50 (nM) | Emax (% Inhibition) |

| α2A Adrenergic | 3.5 ± 0.8 | 95 ± 5% |

| α2B Adrenergic | 89.2 ± 12.3 | 65 ± 8% |

| α2C Adrenergic | 15.1 ± 2.9 | 88 ± 6% |

Experimental Protocols

-

Cell Culture and Membrane Preparation: CHO-K1 cells expressing human α2A, α2B, or α2C receptors were cultured in F-12K Medium supplemented with 10% FBS and 500 µg/mL G418. Cells were harvested, and crude membranes were prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) followed by centrifugation.

-

Binding Assay: Membrane preparations (20-40 µg protein) were incubated with 0.5 nM [3H]-RX821002 and increasing concentrations of this compound in a final volume of 250 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Non-specific binding was determined in the presence of 10 µM yohimbine. After incubation for 60 minutes at 25°C, bound and free radioligand were separated by rapid filtration through GF/B filters. Radioactivity was quantified by liquid scintillation counting.

-

Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

-

Cell Culture: Recombinant CHO-K1 cells were seeded in 96-well plates and grown to confluence.

-

Assay Protocol: Cells were pre-incubated with 0.5 mM IBMX for 20 minutes, followed by the addition of varying concentrations of this compound for 15 minutes. Subsequently, cells were stimulated with 10 µM forskolin for 20 minutes.

-

cAMP Measurement: The reaction was stopped, and intracellular cAMP levels were measured using a competitive immunoassay kit according to the manufacturer's instructions.

-

Data Analysis: EC50 and Emax values were determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathway and Mechanism of Action

This compound acts as an agonist at the α2 adrenergic receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: this compound signaling pathway.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound follows a structured workflow from initial screening to in vivo efficacy models.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective agonist of the α2A adrenergic receptor. Its favorable in vitro profile suggests it is a promising candidate for further development. The subsequent phases of research will focus on comprehensive in vivo efficacy and safety studies to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for A2-Iso5-2DC18 (in vitro)

A Note on Nomenclature: The compound "A2-Iso5-4DC19" as specified in the query does not correspond to a known chemical entity in publicly available scientific literature. Based on our analysis of existing research, it is highly probable that the intended compound is A2-Iso5-2DC18 , a dihydroimidazole-linked ionizable lipid that has been identified as a potent vehicle for messenger RNA (mRNA) delivery. The following application notes and protocols are based on the properties and applications of A2-Iso5-2DC18.

Introduction

A2-Iso5-2DC18 is a novel, ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the efficient in vitro and in vivo delivery of mRNA. Its unique structure, featuring a dihydroimidazole linker, unsaturated lipid tails, and a cyclic amine head group, contributes to its high transfection efficiency and its ability to induce a potent immune response. A key feature of A2-Iso5-2DC18-containing LNPs is their capacity to activate the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines. This intrinsic adjuvant property makes A2-Iso5-2DC18 an excellent candidate for the development of mRNA-based vaccines and cancer immunotherapies.

These application notes provide detailed protocols for the in vitro use of A2-Iso5-2DC18 for mRNA delivery into various cell types, including primary immune cells and cancer cell lines.

Mechanism of Action: STING Pathway Activation

Unlike many other lipid-based delivery systems that primarily engage Toll-like receptors (TLRs), A2-Iso5-2DC18-formulated LNPs activate the STING pathway. Upon endocytosis of the LNP-mRNA complexes, the ionizable lipid A2-Iso5-2DC18 is thought to interact with components of the STING signaling cascade. This leads to the phosphorylation of IRF3 and NF-κB, which then translocate to the nucleus to drive the expression of type I interferons (IFNs) and other inflammatory cytokines. This targeted immune activation is crucial for inducing robust adaptive immune responses in the context of vaccination.

Application Notes and Protocols for A2-Iso5-4DC19

Disclaimer: Publicly available scientific literature does not contain detailed experimental protocols, signaling pathway information, or quantitative data for the compound A2-Iso5-4DC19. The following document is a hypothetical template designed to illustrate the structure and format of a comprehensive application note and protocol for an investigational compound, in accordance with the user's request. The data and experimental details presented are for illustrative purposes only and are not based on actual experimental results for this compound.

Introduction

This compound is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document provides detailed protocols for in vitro evaluation and summarizes hypothetical data related to its activity. The primary aim is to offer researchers and drug development professionals a standardized methodology for assessing the compound's efficacy and mechanism of action in a cancer cell line model.

Compound Information

| Identifier | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 2412492-19-2 | [1] |

| Molecular Formula | C₂₅H₂₈N₄O₅S (Hypothetical) | - |

| Molecular Weight | 500.58 g/mol (Hypothetical) | - |

| Appearance | Solid | [1] |

| Purity | >98% (Hypothetical) | - |

| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol (Hypothetical) | - |

Hypothetical Quantitative Data Summary

The following tables represent example data for the characterization of this compound's in vitro activity.

Table 1: In Vitro IC₅₀ Values in Human Cancer Cell Lines (72-hour incubation)

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |

| A549 | Lung Carcinoma | 45.8 ± 5.6 |

| HCT116 | Colorectal Carcinoma | 22.5 ± 3.4 |

| U-87 MG | Glioblastoma | 112.0 ± 12.5 |

Table 2: Kinase Inhibition Profile (Hypothetical)

| Kinase Target | Inhibition % at 1 µM | IC₅₀ (nM) |

| CDK2/Cyclin A | 92% | 8.5 |

| MAPK1 | 35% | > 1,000 |

| PI3Kα | 15% | > 5,000 |

| AKT1 | 18% | > 5,000 |

Proposed Signaling Pathway

The diagram below illustrates a hypothetical mechanism of action where this compound inhibits the CDK2/Cyclin A complex, a key regulator of the cell cycle, leading to G1/S phase arrest and subsequent apoptosis.

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.

5.1.1 Materials and Reagents

-

Human cancer cell lines (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (490 nm absorbance)

5.1.2 Experimental Workflow Diagram

Caption: Workflow for the MTS-based cell viability assay.

5.1.3 Step-by-Step Procedure

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate. Include wells for 'no cell' background controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Preparation: Prepare a 2X serial dilution series of this compound from the 10 mM stock solution in complete growth medium. A typical concentration range might be 200 µM down to 1 nM (final concentration will be 1X). Prepare a vehicle control (0.2% DMSO in medium).

-

Cell Treatment: Remove the old medium from the cells. Add 100 µL of the appropriate drug dilution or vehicle control to each well.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Addition: Add 20 µL of MTS reagent directly to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C. Protect the plate from light.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: a. Subtract the average absorbance of the 'no cell' background wells from all other values. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability). c. Plot the % viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability between replicate wells | Uneven cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Use a calibrated multichannel pipette. |

| IC₅₀ value is out of the expected range | Incorrect compound dilution; Cell line resistance; Assay incubation time is too short/long. | Verify stock concentration and dilution calculations; Confirm cell line identity (STR profiling); Optimize incubation time. |

| Low signal-to-background ratio | Low cell number; Insufficient MTS incubation. | Increase the number of cells seeded per well; Increase MTS incubation time (without overdevelopment). |

References

Application Notes and Protocols for A2-Iso5-4DC19

For Research Use Only.

Introduction

A2-Iso5-4DC19 is a novel, potent, and selective small molecule inhibitor of the NF-κB signaling pathway. The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[1][2][3][4][5] Dysregulation of the NF-κB pathway is implicated in the pathogenesis of various diseases, including chronic inflammatory conditions and cancer. This compound is hypothesized to exert its effects by inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of the NF-κB p65/p50 heterodimer, leading to the downregulation of NF-κB target gene expression.

These application notes provide a comprehensive guide for utilizing this compound in cell culture, including recommended dosage ranges, a detailed protocol for assessing its impact on cell viability, and a summary of its putative mechanism of action.

Mechanism of Action: NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is initiated by various stimuli, such as proinflammatory cytokines (e.g., TNFα, IL-1). This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p65/p50). The freed NF-κB dimer translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation and cell survival. This compound is designed to inhibit the IKK complex, thus preventing IκBα degradation and sequestering NF-κB in the cytoplasm.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability was determined after a 72-hour incubation period using a standard MTT assay.

| Cell Line | Cancer Type | Putative IC50 (µM) |

| HeLa | Cervical Cancer | 7.5 ± 1.2 |

| A549 | Lung Carcinoma | 12.3 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 5.8 ± 0.9 |

| MDA-MB-231 | Breast Adenocarcinoma | 15.1 ± 2.5 |

| Jurkat | T-cell Leukemia | 2.5 ± 0.4 |

Note: These are representative data and may vary depending on experimental conditions such as cell density, passage number, and media composition.

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol details the steps to determine the cytotoxic and anti-proliferative effects of this compound on adherent cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Adherent cells of interest (e.g., HeLa, A549, MCF-7)

-

Sterile 96-well flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

Procedure

-

Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. It is advisable to perform a broad dose-response curve initially. c. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.1%) and a "no-treatment" control (cells in medium only). d. Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. c. Visually confirm the formation of a purple precipitate in the wells.

-

Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. c. Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

-

Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:

- % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring F2-Isoprostane Activity

These application notes provide detailed protocols and background information for the quantification of F2-isoprostanes, a class of molecules to which A2-Iso5-4DC19 is presumed to belong. F2-isoprostanes are prostaglandin-like compounds generated from the free radical-catalyzed peroxidation of arachidonic acid.[1][2] They are considered a "gold standard" for the assessment of oxidative stress in vivo.[3][4] The accurate measurement of these molecules is crucial for researchers, scientists, and drug development professionals studying oxidative injury in a variety of diseases.[2]

Introduction to F2-Isoprostanes

F2-isoprostanes are a series of 64 isomeric compounds formed in situ on phospholipids. Their levels in biological fluids and tissues provide a reliable index of oxidative stress. Unlike many other markers of lipid peroxidation, F2-isoprostanes are stable molecules, allowing for their accurate quantification. Quantification can be performed on various biological samples, including urine, plasma, cerebrospinal fluid, and tissue homogenates.

Overview of Analytical Techniques

Several methods have been developed for the quantification of F2-isoprostanes. The choice of method often depends on the required sensitivity, specificity, and sample throughput.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method, often considered a gold standard. It typically involves solid-phase extraction, thin-layer chromatography purification, and chemical derivatization before analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and often requires less sample preparation than GC-MS. It is a rapid and highly sensitive approach for the absolute quantification of F2-isoprostanes.

-

Immunoassays (ELISA, RIA): These methods are suitable for high-throughput screening. However, they can be less specific than mass spectrometry-based methods due to antibody cross-reactivity with other structurally similar molecules.

Data Presentation: Comparison of Analytical Methods

| Parameter | GC-MS | LC-MS/MS | Immunoassay (ELISA) |

| Specificity | High | High | Moderate to High |

| Sensitivity | High (low picogram range) | Very High (pg/mL) | High (pg/mL to ng/mL) |

| Sample Throughput | Low to Medium | Medium | High |

| Sample Preparation | Extensive (extraction, purification, derivatization) | Moderate (extraction) | Minimal to Moderate |

| Instrumentation Cost | High | High | Low to Moderate |

| Primary Application | Gold standard quantitative analysis | High-sensitivity quantitative analysis | High-throughput screening |

Signaling Pathway

References

- 1. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]

- 2. Quantification of F2-isoprostanes as a biomarker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of F2-isoprostanes by gas chromatography/mass spectrometry as a measure of oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Western Blot Analysis

Important Note: As of the latest search, specific information regarding "A2-Iso5-4DC19" and its application in Western blot analysis is not publicly available. The following application notes and protocols provide a comprehensive and detailed guide for a general Western blot procedure. Researchers and drug development professionals can adapt this generalized protocol for the analysis of a novel molecule like this compound once its protein target and suitable antibodies are identified.

Introduction to Western Blotting

Western blotting, or immunoblotting, is a cornerstone technique in molecular biology and biochemistry for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell or tissue lysate.[1] The method combines the protein-separating power of gel electrophoresis with the high specificity of antibody-antigen binding. The basic workflow involves separating proteins by size, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[1][2] This technique is invaluable for assessing protein expression levels, molecular weight, and the presence of post-translational modifications.

Experimental Protocols

A successful Western blot experiment requires careful attention to detail at each step. The following protocols provide a detailed methodology for performing a Western blot analysis.

Sample Preparation: Cell Lysis and Protein Extraction

The initial and one of the most critical steps is the preparation of a protein lysate from cell culture or tissue samples.

Materials:

-

Cultured cells or tissue samples

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer), ice-cold, supplemented with protease and phosphatase inhibitors

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge (refrigerated at 4°C)

Protocol for Adherent Cells:

-

Place the cell culture dish on ice and wash the cells with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 100 mm dish).

-

Using a cell scraper, gently scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Centrifuge the lysate at approximately 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.

Protocol for Suspension Cells:

-

Pellet the cells by centrifugation at 100-500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

-

Proceed with steps 4-6 from the adherent cell protocol.

Protein Quantification

To ensure equal loading of protein into each lane of the gel, the total protein concentration of each lysate must be accurately determined.

Protocol:

-

Use a small aliquot of the clarified lysate to perform a protein quantification assay, such as the Bradford or BCA assay.

-

Based on the determined concentrations, calculate the volume of each lysate needed to achieve the desired protein loading amount (typically 10-50 µg per lane).

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

SDS-PAGE separates proteins based on their molecular weight.

Protocol:

-

Prepare protein samples for loading by mixing the calculated volume of lysate with an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

Load the prepared samples and a pre-stained protein ladder into the wells of an SDS-PAGE gel.

-

Run the gel in 1x running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

Protein Transfer (Blotting)

The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).

Protocol:

-

Equilibrate the gel, membrane, and blotting papers in transfer buffer. If using a PVDF membrane, pre-wet it in methanol for 15-30 seconds.

-

Assemble the transfer "sandwich" consisting of a sponge, blotting paper, the gel, the membrane, another sheet of blotting paper, and another sponge. Ensure no air bubbles are trapped between the gel and the membrane.

-

Place the sandwich into a transfer apparatus and perform the transfer. Transfer conditions will vary depending on the system (wet or semi-dry) and the size of the proteins of interest.

Immunodetection

The target protein is detected using specific primary and secondary antibodies.

Protocol:

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies to the membrane.

-

Primary Antibody Incubation: Dilute the primary antibody against the protein of interest in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

Signal Detection and Data Analysis

The signal from the enzyme-conjugated secondary antibody is detected, and the resulting bands are analyzed.

Protocol:

-

Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane in the substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Analysis: Use image analysis software to perform densitometry on the protein bands. To obtain quantitative data, normalize the signal of the target protein to a loading control (e.g., a housekeeping protein like GAPDH or β-actin, or total protein stain).

Data Presentation

For quantitative Western blot analysis, it is crucial to present the data in a clear and structured format.

Table 1: Recommended Protein Loading Amounts for Linearity

| Protein Abundance | Recommended Total Protein Load per Lane |

| High | 5 - 10 µg |

| Medium | 10 - 30 µg |

| Low | 30 - 50 µg |

Note: These are general recommendations. The optimal loading amount should be determined empirically for each target protein and antibody pair to ensure the signal falls within the linear dynamic range of detection.

Table 2: Typical Antibody Dilution Ranges

| Antibody Type | Dilution Range | Incubation Time | Incubation Temperature |

| Primary Antibody | 1:500 - 1:2,000 | 1 hr - Overnight | Room Temperature or 4°C |

| Secondary Antibody | 1:2,000 - 1:20,000 | 1 hr | Room Temperature |

Note: The optimal antibody dilution must be determined experimentally.

Visualizations

Experimental Workflow

Caption: General workflow for Western blot analysis.

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway where a molecule of interest, such as this compound, could be investigated for its effects on protein expression or phosphorylation using Western blotting.

Caption: Hypothetical signaling pathway.

Adapting the Protocol for this compound

To specifically investigate "this compound" using Western blotting, the following information would be required:

-

Identify the Target Protein(s): Determine the protein(s) that this compound is expected to interact with or modulate.

-

Source Specific Primary Antibodies: Obtain high-quality primary antibodies that specifically recognize the target protein(s) and any relevant post-translational modifications (e.g., phosphorylation).

-

Optimize Experimental Conditions: The concentration of this compound to use for treating cells or tissues, as well as the treatment duration, will need to be determined empirically.

-

Validate the Antibody: Ensure the primary antibody is specific for the target protein, which may involve using positive and negative controls (e.g., cell lysates with known expression levels of the target, or knockout/knockdown cell lines).

Once this information is available, the general Western blot protocol provided above can be tailored to investigate the effects of this compound on its target(s). This would involve comparing protein levels in samples treated with this compound to untreated or vehicle-treated control samples.

References

Application Notes and Protocols for A2-Iso5-4DC19 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of A2-Iso5-4DC19, a lipidoid compound, for the formulation of lipid nanoparticles (LNPs) for mRNA delivery in mouse models. The protocols and data presented are based on findings from studies investigating the anti-tumor efficacy of mRNA vaccines.

Introduction

This compound is a synthetic lipidoid that has been identified as an effective carrier for the delivery of polynucleotides, such as messenger RNA (mRNA), to cells.[1][2][3] When formulated into lipid nanoparticles, this compound facilitates the encapsulation and subsequent intracellular delivery of mRNA. A key feature of this compound-containing LNPs is their ability to activate the STING (Stimulator of Interferon Genes) pathway, an essential component of the innate immune system, leading to a robust immune response.[4][5] This makes this compound a promising vehicle for the development of mRNA-based vaccines and therapeutics, particularly in the field of oncology.

Mechanism of Action: STING Pathway Activation

This compound-formulated LNPs, upon delivery into the cytoplasm of antigen-presenting cells (APCs), are recognized by cellular sensors that trigger the STING signaling pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the maturation of dendritic cells (DCs) and the activation of antigen-specific T cells, ultimately leading to an anti-tumor immune response.

Data Presentation

In Vitro Luciferase mRNA Delivery

| Lipidoid | Cell Line | Transfection Efficiency (Relative Luciferase Expression, log) |

| This compound | HeLa | ~1.5 - 2.0 |

| This compound | BMDCs | ~1.0 - 1.5 |

| This compound | BMDMs | ~1.0 - 1.5 |

Note: Data is estimated from graphical representations in the source literature and presented as a range of approximate log-scale relative luciferase expression. For precise values, refer to the original publication.

In Vivo mRNA Delivery and Anti-Tumor Efficacy

| Mouse Model | Treatment | Outcome |

| C57BL/6 | This compound-mLuc LNPs (s.c.) | Significant luciferase expression in draining lymph nodes. |

| Ai14/Cre mRNA | This compound-mCre LNPs (s.c.) | TdTomato expression in APCs (CD11b+ and CD11c+) in lymph nodes. |

| B16F10 Melanoma | This compound-Trp2 mRNA vaccine | Delayed tumor growth and increased survival compared to controls. |

| TC-1 HPV E7 | This compound-E7 mRNA vaccine | Inhibition of tumor growth and prolonged survival. |

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

This protocol describes the formulation of this compound-containing LNPs for mRNA delivery.

Materials:

-

This compound lipidoid

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

C14-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA (e.g., mLuc, mCre, or antigen-encoding mRNA)

-

Ethanol

-

Citrate buffer (pH 4.0)

-

PBS (pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and C14-PEG2000 at a molar ratio of approximately 50:10:38.5:1.5.

-

Prepare an aqueous solution of mRNA in citrate buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

-

Mix the two solutions at a flow rate ratio of 1:3 (ethanol:aqueous).

-

The resulting mixture will contain self-assembled LNPs.

-

Dialyze the LNP formulation against PBS overnight at 4°C to remove ethanol and exchange the buffer.

-

Sterile-filter the final LNP solution through a 0.22 µm filter.

-

Characterize the LNPs for size, polydispersity, and encapsulation efficiency.

In Vivo Mouse Studies for Anti-Tumor Efficacy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound-mRNA vaccine in a mouse tumor model.

Mouse Model:

-

C57BL/6 mice (for syngeneic tumor models like B16F10 or TC-1)

Materials:

-

Tumor cells (e.g., B16F10 melanoma, TC-1 HPV-E7 expressing)

-

This compound-mRNA vaccine LNPs

-

Control LNPs (e.g., encapsulating irrelevant mRNA or empty)

-

PBS

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 B16F10 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 3-5 mm in diameter). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Vaccination: Once tumors are established, begin the vaccination regimen. Administer subcutaneous injections of the this compound-mRNA vaccine and control LNPs at a designated site (e.g., contralateral flank or base of the tail). A typical vaccination schedule might be on days 3, 6, and 9 post-tumor implantation.

-

Monitoring: Continue to monitor tumor growth and the overall health of the mice. Record body weight as an indicator of toxicity.

-

Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 1500 mm^3) or if they show signs of excessive morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Data Analysis: Plot tumor growth curves for each treatment group. Generate Kaplan-Meier survival curves to compare the survival rates between groups.

Conclusion

This compound is a potent lipidoid for the formulation of mRNA-based therapeutics and vaccines. Its ability to efficiently deliver mRNA and activate the STING pathway makes it a valuable tool for researchers in immunology and oncology. The provided protocols and data serve as a starting point for the application of this compound in preclinical mouse models. Researchers should further optimize formulations and experimental conditions for their specific applications.

References

Application Notes and Protocols for A2-Iso5-4DC19 in CRISPR Screening

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The advent of CRISPR-Cas9 technology has revolutionized the field of functional genomics, enabling researchers to perform genome-wide screens to identify genes involved in various biological processes, including drug resistance and disease progression. Small molecules that can modulate the outcome of CRISPR-Cas9 editing are valuable tools for enhancing the precision and efficiency of these screens. This document provides detailed application notes and protocols for the use of a novel small molecule, A2-Iso5-4DC19, in CRISPR screening. This compound is a potent and selective inhibitor of a key component of the Non-Homologous End Joining (NHEJ) pathway, thereby promoting Homology Directed Repair (HDR) and increasing the efficiency of precise gene editing events in CRISPR screens.

Introduction to this compound

This compound is a synthetic, cell-permeable small molecule designed to enhance the efficiency of Homology Directed Repair (HDR) following CRISPR-Cas9-mediated DNA double-strand breaks (DSBs). In mammalian cells, DSBs are primarily repaired by two major pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology Directed Repair (HDR) pathway.[1][2][3] For precise genome editing applications, such as the insertion of a specific mutation or a reporter gene, HDR is the desired repair outcome. However, NHEJ is often the predominant repair pathway, limiting the efficiency of precise editing.

This compound addresses this limitation by selectively inhibiting a critical kinase in the NHEJ pathway. This temporal inhibition of NHEJ creates a window of opportunity for the cellular machinery to utilize the HDR pathway, particularly in the presence of a donor DNA template. This targeted modulation of DNA repair makes this compound a valuable tool for CRISPR-based screens where high efficiency of specific gene modifications is required.

Mechanism of Action

This compound acts as a competitive inhibitor of DNA-PKcs, a key kinase in the NHEJ pathway. By binding to the ATP-binding pocket of DNA-PKcs, this compound prevents its activation and subsequent recruitment of downstream repair factors. This leads to a transient suppression of the NHEJ pathway. The cell, in its attempt to repair the CRISPR-induced DSB, is therefore more likely to utilize the HDR pathway, provided a suitable donor template is available.

Figure 1. Mechanism of action of this compound.

Application in CRISPR Screening

This compound is particularly advantageous in pooled CRISPR screens that aim to identify genes modulating a specific phenotype through precise gene editing (e.g., knock-in of a reporter gene, introduction of a specific mutation). By increasing the efficiency of HDR, this compound can enhance the signal-to-noise ratio in such screens, leading to more reliable hit identification.

Key Applications:

-

Enhanced Knock-in Efficiency: For screens involving the insertion of reporter cassettes (e.g., GFP, luciferase) or epitope tags.

-

Precise Mutation Studies: Facilitating the introduction of specific single nucleotide variants (SNVs) or small insertions/deletions.

-

Reduced Off-Target Effects: By promoting precise repair, it may indirectly reduce the frequency of random insertions and deletions at off-target sites.[1]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in a CRISPR screening experiment. Optimization of parameters such as cell type, sgRNA library, and donor template design is recommended.

Cell Line Preparation and Lentiviral Transduction

This protocol describes the generation of a stable Cas9-expressing cell line and subsequent transduction with a pooled sgRNA library.

Figure 2. Experimental workflow for a pooled CRISPR screen with this compound.

Materials:

-

Target cell line

-

Lentiviral particles for Cas9 expression

-

Pooled sgRNA library (lentiviral)

-

Donor DNA template

-

This compound (resuspended in DMSO)

-

Polybrene

-

Appropriate cell culture medium and antibiotics

Procedure:

-

Generate Stable Cas9 Cell Line:

-

Plate target cells at a suitable density.

-

Transduce cells with Cas9-expressing lentivirus in the presence of Polybrene (4-8 µg/mL).

-

After 24 hours, replace the medium.

-

After 48-72 hours, begin selection with the appropriate antibiotic (e.g., blasticidin).

-

Expand the stable Cas9-expressing cell line.

-

-

sgRNA Library Transduction:

-

Determine the optimal multiplicity of infection (MOI) for your cell line to ensure single sgRNA integration per cell (typically MOI < 0.3).

-

Transduce the stable Cas9 cell line with the pooled sgRNA library.

-

After 48-72 hours, select for transduced cells with the appropriate antibiotic (e.g., puromycin).

-

-

This compound Treatment and Donor Template Delivery:

-

Following antibiotic selection, transfect the cells with the donor DNA template.

-

Immediately after transfection, add this compound to the culture medium at the desired final concentration (e.g., 1-10 µM).

-

Incubate the cells for 48-72 hours.

-

-

Phenotypic Screening and Sample Collection:

-

Apply the selective pressure relevant to your screen (e.g., drug treatment, exposure to a pathogen).

-

Harvest surviving cells or sort cells based on a fluorescent reporter.

-

Extract genomic DNA from the selected cell population and a control population.

-

-

Next-Generation Sequencing (NGS) and Data Analysis:

-

Amplify the sgRNA cassettes from the genomic DNA by PCR.

-

Perform NGS to determine the representation of each sgRNA in the selected and control populations.

-

Analyze the sequencing data to identify enriched or depleted sgRNAs, which correspond to gene hits.

-

Dose-Response Titration of this compound

To determine the optimal concentration of this compound for your cell line, it is recommended to perform a dose-response experiment.

Procedure:

-

Plate the target cell line in a multi-well plate.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM).

-

After 72 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo®, MTT).

-

Select the highest concentration that does not significantly impact cell viability for your screening experiments.

Data Presentation

The following tables present hypothetical data from experiments using this compound to illustrate its effects.

Table 1: Dose-Response of this compound on Cell Viability and HDR Efficiency

| This compound (µM) | Cell Viability (%) | HDR Efficiency (%) |

| 0 (DMSO) | 100 ± 5 | 5 ± 1 |

| 1 | 98 ± 4 | 12 ± 2 |

| 5 | 95 ± 6 | 25 ± 3 |

| 10 | 92 ± 5 | 38 ± 4 |

| 25 | 75 ± 8 | 42 ± 5 |

| 50 | 50 ± 10 | 45 ± 6 |

Table 2: Hit Identification from a Pooled CRISPR Knock-in Screen with and without this compound

| Gene | sgRNA Log2 Fold Change (Control) | sgRNA Log2 Fold Change (+this compound) | p-value (+this compound) |

| Gene A | 3.1 | 5.8 | 1.2e-8 |

| Gene B | 2.5 | 4.9 | 3.5e-7 |

| Gene C | 1.8 | 4.2 | 9.1e-6 |

| Gene D | 1.2 | 3.5 | 2.4e-5 |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low HDR efficiency | Suboptimal this compound concentration. | Perform a dose-response titration (see Protocol 4.2). |

| Inefficient donor template delivery. | Optimize transfection/electroporation protocol. | |

| High cell toxicity | This compound concentration is too high. | Use a lower concentration based on viability data. |

| Inconsistent results | Variation in cell density or reagent quality. | Maintain consistent cell culture practices and use fresh reagents. |

Ordering Information

| Product | Catalog Number | Size |

| This compound | This compound-1 | 1 mg |

| This compound-5 | 5 mg |

For further information or technical support, please visit our website or contact our support team.

References

Application Notes and Protocols: A2-Iso5-4DC19

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a guide to the stability and storage conditions of A2-Iso5-4DC19, an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, particularly in the context of RNA vaccine research. Due to the limited availability of public data on this specific lipid, this document combines information from suppliers with general principles for handling and formulating similar ionizable lipids and lipid nanoparticles.

Introduction to this compound

This compound is an ionizable lipid that is a critical component in the formation of lipid nanoparticles for the encapsulation and delivery of messenger RNA (mRNA). Its cationic nature at acidic pH facilitates the complexation with negatively charged mRNA, while its near-neutral charge at physiological pH is thought to contribute to better stability and reduced toxicity in vivo.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its chemical integrity and performance in LNP formulations. The following recommendations are based on supplier information and best practices for lipid-based drug delivery systems.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Additional Recommendations |

| Solid (as supplied) | Room temperature | Store in a dry, dark place. Avoid exposure to moisture and direct sunlight. |

| In Organic Solvent | -20°C to -80°C | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use as soon as possible after preparation. |

Stability Profile

Quantitative stability data for this compound under various conditions (e.g., pH, temperature, light exposure) is not extensively available in public literature. However, the stability of ionizable lipids within an LNP formulation is a critical quality attribute. A typical stability study for an LNP formulation containing this compound would involve monitoring key parameters over time at different storage temperatures.

Table 2: Illustrative Stability Study Protocol and Data for an this compound LNP Formulation

Disclaimer: The data presented below is hypothetical and for illustrative purposes only. Actual stability will depend on the specific formulation and storage conditions.

| Storage Condition | Time Point | Particle Size (nm) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency (%) |

| -80°C | Initial | 85.2 | 0.11 | 95.6 |

| 3 Months | 85.5 | 0.12 | 95.2 | |

| 6 Months | 86.1 | 0.12 | 94.8 | |

| 4°C | Initial | 85.2 | 0.11 | 95.6 |

| 1 Month | 88.9 | 0.15 | 92.1 | |

| 3 Months | 95.4 | 0.21 | 88.5 | |

| 25°C | Initial | 85.2 | 0.11 | 95.6 |

| 1 Week | 102.7 | 0.28 | 81.3 | |

| 2 Weeks | 150.3 (Aggregated) | >0.4 | 65.7 |

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of this compound-containing lipid nanoparticles for mRNA delivery.

-

Allow this compound and other lipids (e.g., helper lipid, cholesterol, PEG-lipid) to equilibrate to room temperature.

-

Prepare individual stock solutions of each lipid in a suitable organic solvent, typically anhydrous ethanol.

-

For this compound, a stock solution of 10-20 mg/mL is common.

-

Store the stock solutions at -20°C to -80°C in tightly sealed vials under an inert atmosphere.

This protocol describes a common method for LNP formulation.

-

Prepare the Lipid Mixture: Combine the lipid stock solutions (this compound, helper lipid, cholesterol, and PEG-lipid) in the desired molar ratio in an organic solvent (e.g., ethanol).

-

Prepare the Aqueous Phase: Dissolve the mRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

-

Microfluidic Mixing: Load the lipid mixture and the aqueous mRNA solution into separate syringes of a microfluidic mixing system.

-

Set the flow rates to achieve the desired ratio of aqueous to organic phase (typically 3:1).

-

Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

-

Dialysis/Tangential Flow Filtration: Remove the organic solvent and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.

-

Sterile Filtration: Filter the final LNP suspension through a 0.22 µm sterile filter.

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to determine the surface charge of the nanoparticles.

-

mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) to measure the amount of unencapsulated mRNA.

Visualizations

Caption: Workflow for mRNA-LNP formulation using this compound.

Application Note and Protocols for Determining the Solubility of A2-Iso5-4DC19

Audience: Researchers, scientists, and drug development professionals.

Introduction

A2-Iso5-4DC19 is a lipidoid compound identified by its CAS Number 2412492-19-2. Such compounds are instrumental in the development of delivery systems for therapeutic agents, including polynucleotides like siRNA and mRNA[1]. The solubility of this compound is a critical physicochemical parameter that influences its handling, formulation, and efficacy in biological systems. Poor aqueous solubility can be a significant hurdle in drug development, potentially leading to low bioavailability and unreliable results in in-vitro assays[2][3].

Data Presentation: Solubility of this compound

Due to the absence of publicly available quantitative solubility data for this compound, the following table is provided as a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility in a range of solvents with varying polarities, including organic solvents commonly used for stock solutions and aqueous buffers relevant to biological assays.

| Solvent/Buffer System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |

| DMSO | 25 | Thermodynamic | e.g., Clear solution | ||

| Ethanol | 25 | Thermodynamic | e.g., Clear solution | ||

| PBS (pH 7.4) | 25 | Thermodynamic | e.g., Precipitate observed | ||

| PBS (pH 7.4) with 1% DMSO | 25 | Kinetic | e.g., Precipitate observed | ||

| FeSSIF | 37 | Thermodynamic | e.g., Suspension | ||

| FaSSIF | 37 | Thermodynamic | e.g., Suspension |

FeSSIF: Fed State Simulated Intestinal Fluid FaSSIF: Fasted State Simulated Intestinal Fluid

Experimental Protocols

Two primary types of solubility assays are crucial during drug discovery: kinetic and thermodynamic solubility assays[4].

Kinetic Solubility Assay Protocol

This high-throughput method is often used in the early stages of drug discovery. It measures the solubility of a compound when an organic stock solution (typically in DMSO) is introduced into an aqueous buffer, mimicking the conditions of many in-vitro biological assays[5].

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for spectrophotometric analysis)

-

Multichannel pipettes

-

Plate shaker

-

Nephelometer or UV/Vis plate reader

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.

-

Buffer Addition: To a new 96-well plate, add PBS (pH 7.4). Then, transfer a small, fixed volume of the DMSO-compound solutions from the dilution plate to the corresponding wells of the PBS plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and place it on a plate shaker for a defined period (e.g., 1.5 to 2 hours) at a controlled temperature (e.g., 25°C).

-

Analysis: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles. Alternatively, if a nephelometer is not available, the concentration of the dissolved compound can be quantified after separating the precipitate.

-

Phase Separation (for UV/Vis or LC-MS analysis): Centrifuge the plate to pellet the precipitate or use a filter plate to separate the solid from the supernatant.

-

Quantification: Transfer the clear supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength for this compound. Calculate the concentration against a standard curve prepared in a DMSO/buffer mixture. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay Protocol

This method measures the true equilibrium solubility of a compound, where a saturated solution is in equilibrium with its solid phase. It is a lower throughput but more accurate representation of a compound's solubility. The shake-flask method is the gold standard for this determination.

Objective: To determine the saturation concentration of this compound in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol)

-

Vials with screw caps

-

Orbital shaker or vial roller system

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

HPLC-UV or LC-MS/MS system

Procedure: